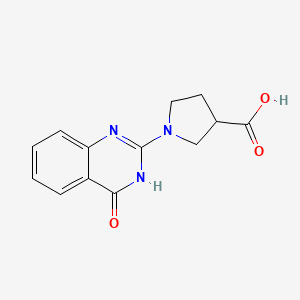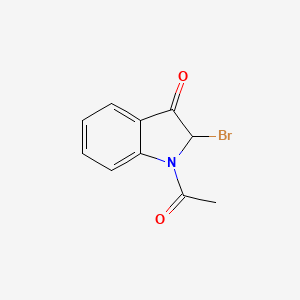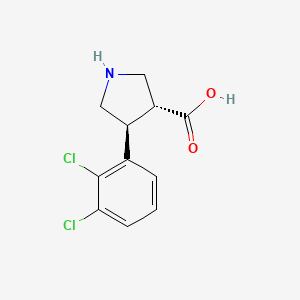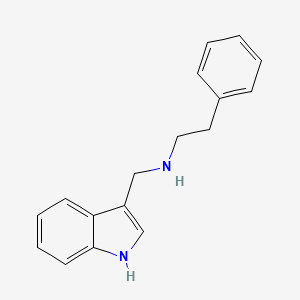
1-(4-Oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone ring fused with a pyrrolidine ring. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of phthalic anhydride with anilines and anthranilamide in water without any catalyst . This eco-friendly, one-pot synthesis provides excellent yields and employs water as a solvent, making it an environmentally friendly procedure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and avoiding hazardous reagents, are likely to be applied to scale up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroquinazolinone to quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.
Substitution: Substitution reactions, especially nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the quinazolinone ring.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Wissenschaftliche Forschungsanwendungen
1-(4-Oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Quinazolinone derivatives are known for their therapeutic potential, and this compound is no exception. It is investigated for its potential use in developing new drugs.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with various molecular targets. The quinazolinone ring system is known to interact with enzymes and receptors in the body, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides: These compounds share a similar quinazolinone structure and exhibit comparable biological activities.
N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide: This compound also contains a quinazolinone ring and is studied for its medicinal properties.
Uniqueness
1-(4-Oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of the pyrrolidine ring, which can enhance its biological activity and specificity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its potential as a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C13H13N3O3 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
1-(4-oxo-3H-quinazolin-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3/c17-11-9-3-1-2-4-10(9)14-13(15-11)16-6-5-8(7-16)12(18)19/h1-4,8H,5-7H2,(H,18,19)(H,14,15,17) |
InChI-Schlüssel |
ZEBNJDINZGWKDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1C(=O)O)C2=NC3=CC=CC=C3C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11860089.png)



![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11860116.png)

![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)
